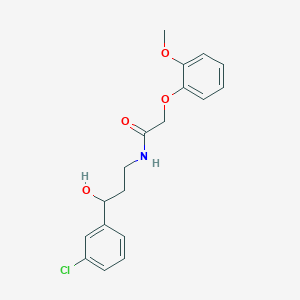
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide, also known as A-740003, is a small molecule antagonist of P2X7 receptor, a member of the purinergic receptor family. P2X7 receptor is expressed on immune cells, including macrophages, dendritic cells, and T cells, and plays a critical role in inflammation, immunity, and cell death. A-740003 has been extensively studied in vitro and in vivo, and has shown potential as a therapeutic agent for various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) explored the metabolism of several chloroacetamide herbicides in human and rat liver microsomes. This research highlighted the complex metabolic activation pathways of these compounds, potentially leading to carcinogenic products. The study provides insights into the metabolic processes of chloroacetamide derivatives, which could be relevant for understanding the biological interactions and potential applications of "N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide" in scientific research (Coleman, Linderman, Hodgson, & Rose, 2000).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Weisshaar and Böger (1989) investigated the effect of chloroacetamides on fatty acid synthesis in the green alga Scenedesmus acutus. Their findings on the inhibitory action of chloroacetamide derivatives on biosynthetic pathways can provide a foundation for researching the potential biochemical or agricultural applications of similar compounds, including the specific acetamide of interest (Weisshaar & Böger, 1989).
Synthesis and Applications in Green Chemistry
Research by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, illustrates the commitment to environmentally friendly synthesis methods for related compounds. This approach could be indicative of the methods that might be applied to or developed from the synthesis of "N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide," showcasing the potential for sustainable development in chemical synthesis (Zhang, 2008).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani et al. (2014) on the synthesis of 2-(Substituted phenoxy) Acetamide Derivatives and their potential as anticancer, anti-inflammatory, and analgesic agents highlights the therapeutic potentials of acetamide derivatives. This research area may offer insights into the potential biomedical applications of similar compounds, including the exploration of "N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide" for therapeutic uses (Rani, Pal, Hegde, & Hashim, 2014).
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-23-16-7-2-3-8-17(16)24-12-18(22)20-10-9-15(21)13-5-4-6-14(19)11-13/h2-8,11,15,21H,9-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVAONXLQZTZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

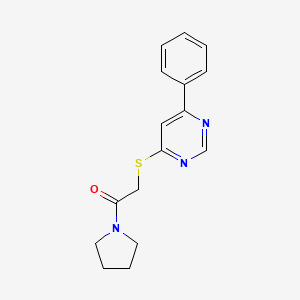
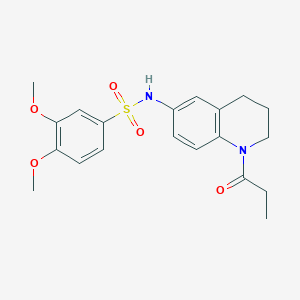
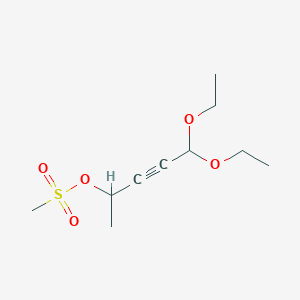
![1-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol](/img/structure/B2473521.png)
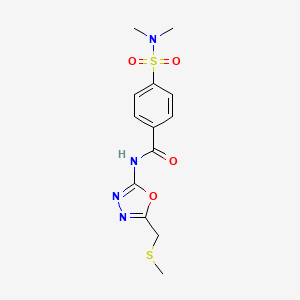
![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473527.png)
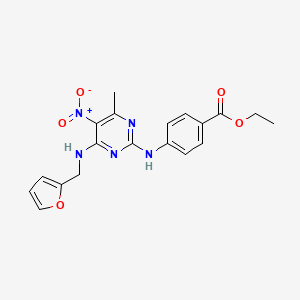
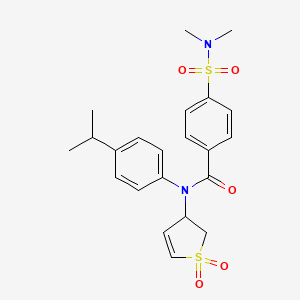
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2473531.png)
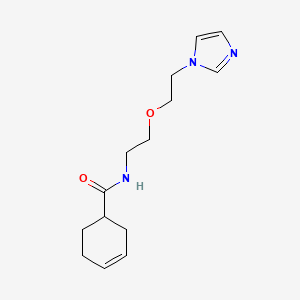
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2473534.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2473536.png)

![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)